Compound Description: Pexidartinib dihydrochloride dihydrate is the dihydrochloride salt of pexidartinib, a tyrosine kinase inhibitor developed for the treatment of tenosynovial giant cell tumor. It exhibits potent inhibitory activity against colony stimulating factor 1 receptor (CSF1R) [].
Relevance: Pexidartinib dihydrochloride dihydrate shares the core 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety with the target compound 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key structural difference lies in the presence of a methyl group at the 3-position of the pyrrole ring in the target compound and an extended side chain at the same position in pexidartinib.
1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one
Compound Description: This compound serves as a precursor for the synthesis of various 7-azaoxindoles, which are structurally related to oxindoles and possess potential biological activity [].
Relevance: 1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one shares the core pyrrolo[2,3-b]pyridin-2-one structure with the target compound 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key differences are the absence of the 4-chloro substituent and the presence of a methyl group on the nitrogen atom in the 1-position of the pyrrole ring in the related compound.
Compound Description: Compound 1 is a lead compound identified as a p38 mitogen-activated protein (MAP) kinase inhibitor [].
Relevance: While not directly sharing the pyrrolo[2,3-b]pyridine core, this compound is relevant due to its classification as a p38 MAP kinase inhibitor. Similar to the 7-azaoxindoles derived from 1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one, exploring the structure-activity relationship of p38 MAP kinase inhibitors can provide insights into potential bioactivity for analogs of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
Compound Description: This heteroindoxyl exists in equilibrium with its keto tautomer, 1,2-dihydropyrrolo[2,3-b]pyridin-3-one (8K). It readily undergoes oxidative dimerization to form the heteroindigotin 9 and exhibits reactivity at the 2-position for condensation reactions [].
Relevance: 3-Hydroxypyrrolo[2,3-b]pyridine shares the core pyrrolo[2,3-b]pyridine structure with 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key differences are the presence of a hydroxyl group at the 3-position and the absence of the 4-chloro substituent and the 3-methyl group in the related compound.
Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO can undergo a Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA) [].
Relevance: VNO contains the 1H-pyrrolo[2,3-b]pyridine moiety, albeit connected at the 5-position instead of the 3-position as seen in 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This highlights the diverse applications of the pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry.
Compound Description: VHA is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. Its presence underscores the importance of understanding oxidative degradation pathways for drug development [].
Relevance: Similar to VNO, VHA also contains the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position, further demonstrating the potential for diverse derivatization and the occurrence of this scaffold in various drug-related molecules, including 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
Compound Description: M30 is a major metabolite of venetoclax formed through nitro reduction, likely facilitated by gut bacteria. It represents a significant portion of the administered dose recovered in feces [].
Relevance: M30 also contains the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position, demonstrating the metabolic stability of this core structure and its potential for generating active metabolites. This information might be helpful for studying the metabolic fate of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
Compound Description: M27 is another major metabolite of venetoclax primarily formed by CYP3A4. It involves oxidation at the 6 position of the cyclohexenyl ring and cyclization at the α-carbon of the piperazine ring [].
Relevance: M27 shares the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position with 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, demonstrating the metabolic transformations that can occur on the pyrrolo[2,3-b]pyridine scaffold and highlighting its presence in pharmacologically relevant molecules.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative which serves as a synthon for the synthesis of various heterocycles, including pyridopyrazolotriazines, pyrazoles, and hydrazone derivatives [, ]. It has also exhibited promising antioxidant activity and the ability to protect DNA from bleomycin-induced damage [].
Relevance: Although not directly containing the pyrrolo[2,3-b]pyridine core, this compound is relevant because it represents a similar fused heterocyclic system with potential biological activity. Its inclusion highlights the exploration of structurally related heterocycles for potential bioactivity, which could be applied to analogs of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. , ,
4-Methyl-2-sulfanylpyridine-3-carbonitrile (7)
Compound Description: This compound serves as a precursor for the synthesis of various thieno[2,3-b]pyridine derivatives, including thienopyridine-2-carboxamide, thienopyridine-2-carboxylate, and thienopyridin-2-ylarylketone derivatives [].
Relevance: Although not containing the pyrrolo[2,3-b]pyridine core, this compound is relevant because it highlights the synthetic potential of similar heterocyclic systems for generating diverse derivatives. Exploring the chemistry of 4-methyl-2-sulfanylpyridine-3-carbonitrile provides insights into possible synthetic routes and modifications that could be applied to 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.